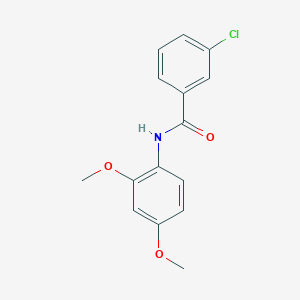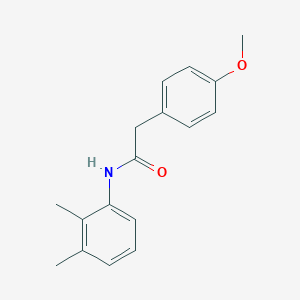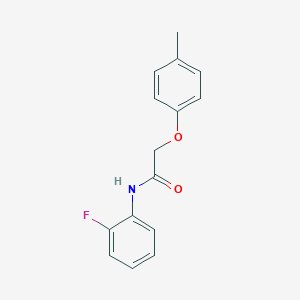![molecular formula C14H9N5O3S3 B291961 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291961.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole-thiadiazole scaffold, which has been extensively studied for its biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of various enzymes such as DNA gyrase, topoisomerase, and dihydrofolate reductase.
2. Modulation of Cell Signaling Pathways: The compound has been shown to modulate various cell signaling pathways such as the MAPK and NF-κB pathways.
3. Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. The compound is easy to synthesize and purify.
2. The compound exhibits potent biological activities at low concentrations.
3. The compound has a well-defined chemical structure, which makes it easy to study its biological activities.
Limitations:
1. The compound has poor solubility in aqueous solutions, which limits its use in certain experiments.
2. The compound has a relatively short half-life, which makes it difficult to study its pharmacokinetics.
3. The compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Pharmacokinetic Studies: Further studies are needed to determine the pharmacokinetics of the compound in vivo.
2. Structural Modifications: The compound can be modified to improve its solubility and pharmacokinetic properties.
3. Combination Therapy: The compound can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Target Identification: Further studies are needed to identify the molecular targets of the compound and its mechanism of action.
Conclusion:
In conclusion, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has shown promising results in various areas of scientific research. The compound exhibits potent biological activities and has several advantages for lab experiments. Further studies are needed to explore its potential applications and to determine its mechanism of action.
Métodos De Síntesis
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-amino-5-(2-furyl)-1,3,4-oxadiazole with 2-chloro-N-(5-(2-thienyl)-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promising results include:
1. Antimicrobial Activity: Studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anticancer Activity: The compound has also shown promising results in inhibiting the growth of cancer cells in vitro. Further studies are needed to explore its potential as a cancer therapeutic agent.
3. Anti-inflammatory Activity: The compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders.
Propiedades
Fórmula molecular |
C14H9N5O3S3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H9N5O3S3/c20-10(15-13-18-17-12(25-13)9-4-2-6-23-9)7-24-14-19-16-11(22-14)8-3-1-5-21-8/h1-6H,7H2,(H,15,18,20) |
Clave InChI |
HXLKGBDPMNYWIN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
SMILES canónico |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN=C(S3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)


